molecular formula C14H13FN4OS B2392544 2-Fluoro-4-[6-methyl-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-5-yl]phenyl methyl ether CAS No. 861210-14-2

2-Fluoro-4-[6-methyl-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-5-yl]phenyl methyl ether

Cat. No.: B2392544
CAS No.: 861210-14-2
M. Wt: 304.34
InChI Key: COAHTFZYHFPDNP-UHFFFAOYSA-N
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Description

2-Fluoro-4-[6-methyl-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-5-yl]phenyl methyl ether is a useful research compound. Its molecular formula is C14H13FN4OS and its molecular weight is 304.34. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Nucleophilic Substitution Reactions

The compound's synthesis involves optimized reaction conditions to increase yields significantly, with a focus on producing new polyfluoroalkyl-substituted analogs. Nucleophilic substitution of the methylsulfanyl group with morpholine or hydrazine leads to the formation of 2-morpholino- and 2-hydrazino-6-polyfluoroalkylpyrimidin-4-ones, demonstrating the compound's versatility in chemical transformations (Khudina, Burgart, & Saloutin, 2014).

Antagonist Clinical Candidate Discovery

A single pot dipolar cycloaddition reaction/Cope elimination sequence facilitated the discovery of novel P2X7 antagonists, showcasing the compound's potential in developing treatments for mood disorders. This process highlights its role in the discovery and synthesis of clinical candidates with significant solubility and tolerability in preclinical species (Chrovian et al., 2018).

Herbicidal Activity

Compounds derived from the 2-Fluoro-4-[6-methyl-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-5-yl]phenyl methyl ether have been found to possess excellent herbicidal activity against a broad spectrum of vegetation at low application rates. This suggests potential applications in agriculture for controlling unwanted plant growth (Moran, 2003).

Molecular Probes for A2A Adenosine Receptor

Derivatives of the compound act as high affinity and selective antagonists for the human A2A adenosine receptor, serving as valuable pharmacological probes for studying the receptor. This application is crucial for research into the receptor's role in physiology and its potential as a therapeutic target (Kumar et al., 2011).

Antibacterial Activity

Novel pyrimidine derivatives containing the 1,2,4-triazolo[1,5-a]pyrimidine ring show antibacterial activity against Gram-positive and Gram-negative microbial strains, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. These findings open avenues for the development of new antimicrobial agents (Lahmidi et al., 2019).

Properties

IUPAC Name

5-(3-fluoro-4-methoxyphenyl)-6-methyl-2-methylsulfanyl-[1,2,4]triazolo[1,5-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FN4OS/c1-8-7-19-13(17-14(18-19)21-3)16-12(8)9-4-5-11(20-2)10(15)6-9/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COAHTFZYHFPDNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC(=N2)SC)N=C1C3=CC(=C(C=C3)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FN4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801325855
Record name 5-(3-fluoro-4-methoxyphenyl)-6-methyl-2-methylsulfanyl-[1,2,4]triazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801325855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24821799
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

861210-14-2
Record name 5-(3-fluoro-4-methoxyphenyl)-6-methyl-2-methylsulfanyl-[1,2,4]triazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801325855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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